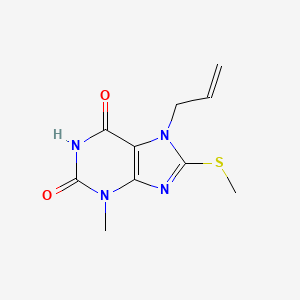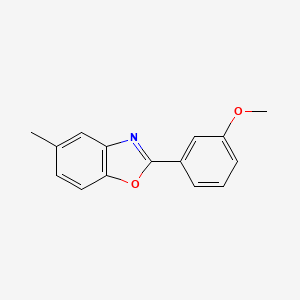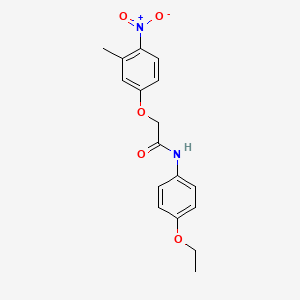![molecular formula C19H21NO2 B5745903 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as DMPTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in laboratory experiments. It is stable and easy to handle, and its synthesis is relatively straightforward. However, 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the exploration of 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline's potential as a therapeutic agent for other conditions, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and to identify potential drug targets.
Synthesemethoden
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst to yield 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. In the field of medicine, 1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-17(12-15(14)2)22-13-19(21)20-11-5-7-16-6-3-4-8-18(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWUEHCSFECAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)

![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![2-[(3,4-dimethylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5745853.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)
![4-[(3-ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5745870.png)

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)
![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)


